3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)17-13(19)16-12-8-15-18(10-12)9-11-4-6-20-7-5-11/h8,10-11H,4-7,9H2,1-3H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHSAXDIEBOGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CN(N=C1)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of a pyrazole derivative with an isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Urea Derivatives
Compound A: 1-(3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea (from )
- Structural Features: Combines a tert-butyl-pyrazole core with a naphthalene group and a morpholinoethoxy-substituted chromene.
Compound B : 3-[4-(Hydroxymethyl)-1Н-pyrazol-3-yl]ureas (from )
- Structural Features : Features a hydroxymethyl group at the pyrazole 4-position.
- Key Differences : The hydroxymethyl group increases hydrophilicity compared to the oxane substituent in the target compound.
- Biological Activity : Demonstrates antitumor and anti-inflammatory properties, suggesting the hydroxymethyl group may enhance target engagement .
Heterocyclic Analogues with Antimicrobial Activity
Compound C : 1,3,4-Thiadiazole derivatives (from )
- Structural Features : Thiadiazole core with pyrazole and nitroaryl groups.
- Biological Activity : Antimicrobial activity against E. coli and C. albicans, with four compounds showing superior efficacy .
Comparison Insight : Unlike the urea-based target compound, thiadiazoles rely on sulfur and nitro groups for bioactivity. The absence of urea reduces polar interactions but may improve membrane permeability.
Patent-Based Structural Analogues
Compound D : Pyridazine-carboxamide derivatives (from )
- Structural Features : Combines pyridazine, tert-butyl, and morpholine groups.
- Key Differences : The pyridazine core replaces pyrazole, altering electron distribution and binding modes.
- Relevance : Highlights the therapeutic value of tert-butyl and morpholine groups in kinase inhibitors .
Compound E : Imidazole derivatives (from )
- Structural Features : Imidazole core with pyrazole-methyl and phenyl groups.
Kinase Inhibitors with Pyrazole Motifs
Compound F : Encorafenib (from )
- Structural Features : Pyrazole core with chloro, fluoro, and methanesulfonamido groups.
- Key Differences : Sulfonamide replaces urea, prioritizing kinase ATP-binding pocket interactions.
- Bioactivity : BRAF kinase inhibitor (molecular weight: 540 Da), demonstrating the pyrazole scaffold’s adaptability in oncology .
Key Research Findings and Trends
- Substituent Impact : The tert-butyl group enhances steric bulk and metabolic stability, while oxane or morpholine groups improve solubility and target affinity .
- Bioactivity Diversity : Urea derivatives (e.g., Compound B) show antitumor activity, whereas thiadiazoles (Compound C) excel in antimicrobial roles, underscoring substituent-driven applications .
- Synthetic Challenges : Curtius rearrangement (used for Compound B) offers regioselectivity but requires careful handling of intermediates compared to thiadiazole syntheses .
Biological Activity
3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : 337.41 g/mol
- Structure : It features a tert-butyl group, a pyrazole ring, and an oxane moiety, contributing to its unique properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to receptors, altering their activity and influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
In a study evaluating various urea derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines. The following table summarizes the observed IC₅₀ values:
| Cell Line | IC₅₀ (µM) |
|---|---|
| EKVX (Lung Cancer) | 25.9 |
| OVCAR-4 (Ovarian Cancer) | 28.7 |
| PC-3 (Prostate Cancer) | 15.9 |
| MDA-MB-435 (Breast Cancer) | 27.9 |
These results indicate that the compound has selective antitumor properties, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
The compound was also evaluated for its antimicrobial properties against various pathogens. It exhibited potent activity with minimum inhibitory concentrations (MIC) as low as 0.03 µg/mL against Staphylococcus aureus and Streptococcus pyogenes . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Properties
In vitro studies have indicated that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in managing conditions characterized by chronic inflammation.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of various derivatives on human cancer cell lines, revealing that this compound had superior activity compared to traditional chemotherapeutic agents .
- Antibacterial Efficacy : In a comparative study, the compound was tested against standard antibiotics, showing enhanced antibacterial activity which could lead to new treatments for resistant bacterial strains .
- Mechanistic Insights : Computational studies have provided insights into the binding interactions between the compound and its molecular targets, supporting its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
